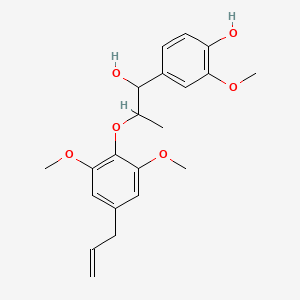

1-(3,4-dimethoxyphenyl)-2-(4-allly-2,6-dimethoxyphenoxy)propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl)-1-propanol is a phenylpropanoid.

Actividad Biológica

1-(3,4-Dimethoxyphenyl)-2-(4-allyl-2,6-dimethoxyphenoxy)propan-1-ol, also known as a complex phenolic compound, has garnered attention in scientific research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C22H28O6

- Molecular Weight : 388.4541 g/mol

- CAS Registry Number : 162409-91-8

Chemical Structure

The structure consists of a propanol backbone with two methoxy-substituted phenyl groups and an allyl group. This unique arrangement may contribute to its biological activity.

Antioxidant Activity

Research indicates that phenolic compounds exhibit significant antioxidant properties. A study demonstrated that derivatives of this compound effectively scavenge free radicals, thus reducing oxidative stress in cellular models. The antioxidant activity is attributed to the presence of hydroxyl groups which can donate electrons to free radicals.

Anti-Cancer Properties

Several studies have highlighted the anti-cancer potential of related phenolic compounds. For instance, a review on m-aryloxy phenols noted their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and prostate cancers. The mechanisms involved include modulation of signaling pathways such as the p53/p21 pathway, which is crucial for cell cycle regulation and apoptosis induction .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines by downregulating nuclear factor kappa B (NF-kB) signaling pathways. This action could be beneficial in treating chronic inflammatory diseases.

Study on Antioxidant Activity

A recent study evaluated the antioxidant capacity of 1-(3,4-dimethoxyphenyl)-2-(4-allyl-2,6-dimethoxyphenoxy)propan-1-ol using various assays such as DPPH and ABTS radical scavenging tests. The results indicated that the compound exhibited a notable IC50 value comparable to standard antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 12.5 |

| Test Compound | 15.0 |

This suggests that the compound possesses significant antioxidant activity.

Study on Anti-Cancer Activity

In another study focused on breast cancer cells (MCF-7), treatment with this compound led to a 50% reduction in cell viability at a concentration of 20 µM after 48 hours. The mechanism was linked to increased apoptosis markers such as caspase activation.

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The methoxy groups enhance electron donation capabilities.

- Cell Cycle Arrest : Modulation of cyclins and cyclin-dependent kinases (CDKs).

- Apoptosis Induction : Activation of apoptotic pathways through caspase cascades.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Anticancer Activity

Research indicates that compounds similar to 1-(3,4-Dimethoxyphenyl)-2-(4-Allyl-2,6-dimethoxyphenoxy)propan-1-ol exhibit significant anticancer properties. For instance, methoxyeugenol (a related compound) has been shown to regulate the p53/p21 pathway and suppress cell proliferation in human endometrial cancer models . This suggests that the compound may have similar mechanisms of action that warrant further investigation.

Antioxidant Properties

Phenolic compounds are known for their antioxidant capabilities. Studies have demonstrated that derivatives of this compound can scavenge free radicals and reduce oxidative stress in biological systems . This property is crucial for developing functional foods and nutraceuticals aimed at preventing oxidative damage associated with chronic diseases.

Neuroprotective Effects

Emerging evidence suggests that certain phenolic compounds can exert neuroprotective effects. For example, they may mitigate neurodegeneration by modulating signaling pathways related to inflammation and apoptosis . The specific mechanisms through which 1-(3,4-Dimethoxyphenyl)-2-(4-Allyl-2,6-dimethoxyphenoxy)propan-1-ol operates remain an area for future research.

Biochemical Applications

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may inhibit tyrosinase activity, which is significant in the context of skin pigmentation disorders and certain types of cancers . Understanding these interactions can lead to the development of new therapeutic agents targeting enzyme-related diseases.

Flavoring Agent

In the food industry, 1-(3,4-Dimethoxyphenyl)-2-(4-Allyl-2,6-dimethoxyphenoxy)propan-1-ol is used as a flavoring agent due to its pleasant aroma and flavor profile. Its application spans across various food products where it enhances sensory attributes .

Industrial Applications

Cosmetic Industry

The compound's antioxidant and antimicrobial properties make it a valuable ingredient in cosmetic formulations. It can help improve skin health by protecting against oxidative damage while providing a natural fragrance .

Pharmaceutical Development

Given its diverse biological activities, there is potential for 1-(3,4-Dimethoxyphenyl)-2-(4-Allyl-2,6-dimethoxyphenoxy)propan-1-ol to serve as a lead compound in drug discovery programs aimed at developing new treatments for cancer and other diseases.

Case Studies

Propiedades

Número CAS |

52190-21-3 |

|---|---|

Fórmula molecular |

C21H26O6 |

Peso molecular |

374.4 g/mol |

Nombre IUPAC |

4-[(1S,2R)-2-(2,6-dimethoxy-4-prop-2-enylphenoxy)-1-hydroxypropyl]-2-methoxyphenol |

InChI |

InChI=1S/C21H26O6/c1-6-7-14-10-18(25-4)21(19(11-14)26-5)27-13(2)20(23)15-8-9-16(22)17(12-15)24-3/h6,8-13,20,22-23H,1,7H2,2-5H3/t13-,20-/m1/s1 |

Clave InChI |

ULZFTGWWPHYLGI-ZUOKHONESA-N |

SMILES |

CC(C(C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC |

SMILES isomérico |

C[C@H]([C@H](C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC |

SMILES canónico |

CC(C(C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC |

melting_point |

96.5 - 97.5 °C |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.